molecular formula C15H15N3O6 B2546687 ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-29-7

ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate

Cat. No.: B2546687
CAS No.: 303997-29-7
M. Wt: 333.3
InChI Key: FFSBCQMRUNTXSG-UHFFFAOYSA-N
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Description

Ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a pyrimidine-derived compound characterized by a 1,2,3,4-tetrahydro-pyrimidinone core substituted with a 4-methoxyphenyl group at the 1-position and an ethyl carbamate moiety at the 5-position. Its molecular formula is C₁₅H₁₅N₃O₆ (exact molecular weight: 333.3 g/mol), though discrepancies exist in the evidence, with some sources citing C₉H₁₁N₃O₆ (257.2 g/mol) for structurally similar analogs . Key properties include a purity >90% and stability under standard storage conditions .

Properties

IUPAC Name

ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-3-24-15(22)17-13(20)11-8-18(14(21)16-12(11)19)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,19,21)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBCQMRUNTXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331640
Record name ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303997-29-7
Record name ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival pathways.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results suggest that the methoxy substitution enhances the compound's potency by improving its interaction with target proteins involved in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Bacterial Inhibition : Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria.
  • Case Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests potential applications in developing new antibacterial agents.

Pharmaceutical Formulations

The unique structure of this compound allows for various pharmaceutical formulations:

Formulation Type Description
Oral TabletsDesigned for systemic delivery with controlled release profiles.
Injectable SolutionsFormulated for rapid action in acute settings.
Topical PreparationsUsed for localized treatment of infections or tumors.

Research and Development

Ongoing research aims to optimize the synthesis and enhance the efficacy of this compound through structural modifications.

Synthetic Approaches

Various synthetic routes have been explored to improve yield and reduce production costs:

  • Conventional Synthesis : Utilizing standard organic reactions such as condensation and cyclization.
  • Green Chemistry Methods : Implementing environmentally friendly reagents and solvents to minimize waste.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The compound’s structural analogs differ in substituents on the pyrimidinone ring or the aryl group, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
Ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate C₁₅H₁₅N₃O₆ 333.3 4-methoxyphenyl (1), carbamate (5) Lab research, potential drug scaffold
Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate C₉H₁₁N₃O₆ 257.2 Methoxy (1), carbamate (5) Discontinued; lab use only
Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate C₁₂H₁₆N₄O₆ 312.3 Morpholino (1), carbamate (5) Higher solubility (XLogP3: -0.3)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₅N₃O₂S 301.4 4-cyanophenyl (4), thioxo (2) Antihypertensive activity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₅N₂O₃S 291.3 4-hydroxyphenyl (4), thioxo (2) Hydrogen-bonded crystal networks

Key Differences and Implications

Thioxo analogs (e.g., ) exhibit stronger intermolecular hydrogen bonding (N–H⋯S interactions) compared to dioxo derivatives, which may influence crystallinity and bioavailability . Morpholino substitution () increases solubility (lower XLogP3) but reduces molecular weight, making it suitable for aqueous-phase reactions .

Synthetic Accessibility: The target compound and its analogs are synthesized via Biginelli condensation or modifications thereof, with NH₄Cl or thiourea as catalysts . Purity levels vary: The target compound is reported at >90% purity, whereas analogs like ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate require recrystallization for single-crystal studies .

Applications: 4-Cyanophenyl derivatives () are prioritized for calcium channel blocking and antibacterial studies due to their electron-withdrawing groups . Discontinued analogs () highlight challenges in stability or scalability, underscoring the importance of the 4-methoxyphenyl group in the target compound’s commercial viability .

Research Findings and Data

Hydrogen Bonding and Crystal Packing

  • Target Compound: Limited crystallographic data, but inferred to form N–H⋯O bonds similar to its thioxo analog, which exhibits 1D chains along the c-axis .
  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: X-ray studies reveal a flattened boat conformation for the pyrimidinone ring and disordered ethyl groups, impacting solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate?

  • Methodological Answer : The compound can be synthesized via multicomponent Biginelli-like condensation reactions. A typical procedure involves refluxing substituted aldehydes (e.g., 4-methoxybenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and urea/thiourea derivatives in acetic acid with a Brønsted acid catalyst (e.g., NH4_4Cl) .
  • Key Variables : Reaction time (8–12 hours), temperature (100–110°C), and molar ratios (aldehyde:β-ketoester:urea ≈ 1:1:1.5). Purification via recrystallization from ethanol yields crystals suitable for X-ray analysis .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å), torsion angles (e.g., pyrimidinone ring dihedral angles ~125–130°), and hydrogen-bonding networks (N–H⋯O/S interactions) .
  • Spectroscopy : 1^1H NMR (δ 1.2–1.4 ppm for ethyl groups), 13^{13}C NMR (δ 165–170 ppm for carbonyl carbons), and IR (C=O stretch ~1700 cm1^{-1}) .

Q. What are common applications of dihydropyrimidinone derivatives in medicinal chemistry?

  • Methodological Answer : These derivatives are screened for calcium channel modulation (e.g., antihypertensive activity), antibacterial properties, and kinase inhibition. Structure-activity relationship (SAR) studies focus on substitutions at the 4-aryl and 5-carbamate positions .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the pyrimidinone ring?

  • Methodological Answer :

  • Solvent Effects : Polar protic solvents (e.g., acetic acid) stabilize intermediates via hydrogen bonding, favoring flattened boat conformations .
  • Catalyst Selection : Lewis acids (e.g., FeCl3_3) may alter reaction pathways, leading to chair-like conformations. Validate via DFT calculations (e.g., Gaussian 16) .
  • Data Contradiction : Conflicting reports on ring puckering (boat vs. chair) require cross-validation using variable-temperature NMR or crystallography .

Q. What strategies resolve ambiguities in crystallographic refinement for disordered groups?

  • Methodological Answer :

  • Disordered Ethyl Groups : Apply rigid-bond restraints (e.g., ISOR in SHELXL) and occupancy refinement (e.g., 70:30 split) .
  • Hydrogen Placement : Use riding models (C–H = 0.93–0.98 Å) with fixed UisoU_{iso} values (1.2–1.5× parent atom UeqU_{eq}) .
    • Example : A disordered ethyl group in Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was resolved using PART instructions in SHELXL .

Q. How can computational modeling predict intermolecular interactions in solid-state structures?

  • Methodological Answer :

  • Hydrogen-Bond Analysis : Use Mercury (CCDC) to map N–H⋯O/S interactions (e.g., N⋯O distance ~2.8–3.0 Å) .
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., H⋯H = 50–60%, O⋯H = 20–30%) via CrystalExplorer .
    • Case Study : For Ethyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone, π-π stacking (3.5–4.0 Å) was identified as a stabilization factor .

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